Mass Shift Advantage Over Theophylline-d6
Theophylline-d3 offers a mass shift of +3 Da relative to the unlabeled analyte, which provides a balance between sufficient mass separation and isotopic envelope overlap. While Theophylline-d6 provides a larger +6 Da shift that further minimizes any potential isotopic cross-talk from the analyte's natural abundance isotopes, the -d3 label is often sufficient for most applications and may be less expensive to synthesize. The choice of a +3 Da label, as opposed to a +1 or +2 Da label, is critical to avoid significant interference from the natural M+1 and M+2 isotopic peaks of theophylline, which can be substantial and compromise assay sensitivity at the lower limit of quantification (LLOQ) [1].
| Evidence Dimension | Mass Shift (Δm/z) from Unlabeled Theophylline |
|---|---|
| Target Compound Data | +3 Da (Theophylline-d3, M = 183.18 g/mol) |
| Comparator Or Baseline | +6 Da (Theophylline-d6, M = 186.1 g/mol) |
| Quantified Difference | -3 Da difference in mass shift |
| Conditions | Nominal mass calculation for molecular ion [M+H]+ in electrospray ionization (ESI) mode. |
Why This Matters
A +3 Da mass shift is the minimum recommended for avoiding interference from natural abundance isotopes, making Theophylline-d3 a cost-effective and analytically sound choice for most quantitative LC-MS/MS assays.
- [1] PubChem. (2023). Theophylline-d3 (Compound Summary). National Center for Biotechnology Information. View Source
